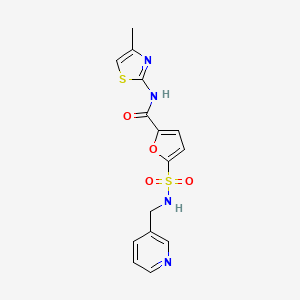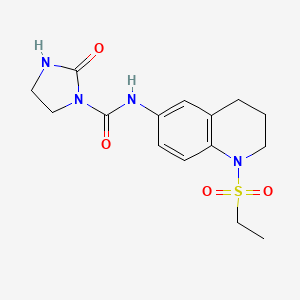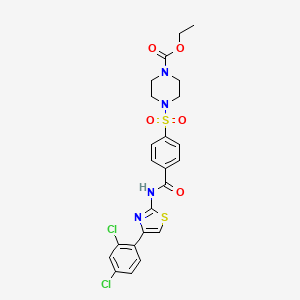![molecular formula C18H20N4O4S B3010909 Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate CAS No. 852437-98-0](/img/structure/B3010909.png)
Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate” is a chemical compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole derivatives, such as the one , often involves the use of green chemistry approaches . For instance, a two-step synthesis process can be employed, starting with anthranilic acid and using deep eutectic solvents (DESs) and microwave-induced synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a triazole nucleus, which is present as a central structural component in a number of drug classes . It also contains a dimethoxyphenyl group and a pyridazinyl group attached to the triazole ring.Chemical Reactions Analysis
Triazole compounds, including this one, are known to readily react with a variety of enzymes and receptors in the biological system . This makes them versatile in their biological activities and allows them to be used in a wide range of applications.Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate and its derivatives show potential in antiproliferative activity. Research by Ilić et al. (2011) demonstrated that certain [1,2,4]triazolo[4,3-b]pyridazine derivatives inhibited the proliferation of endothelial and tumor cells, suggesting a role in cancer therapy (Ilić et al., 2011).
Antioxidant Properties
Compounds related to this compound exhibit significant antioxidant abilities. For instance, Shakir et al. (2017) synthesized derivatives that showed higher antioxidant abilities than ascorbic acid in certain assays (Shakir et al., 2017).
Anticancer Agents
Rostom et al. (2011) reported the synthesis of new pyridinones with various pharmacophores, demonstrating moderate antitumor potential against certain cancer cell lines. This suggests potential utility of these compounds in cancer treatment (Rostom et al., 2011).
Synthesis and Structure
Various studies have explored the synthesis and structural characterization of this compound derivatives. For example, Dovbnya et al. (2022) developed methods for synthesizing similar compounds and assessed their physical-chemical properties and antioxidant activity (Dovbnya et al., 2022).
Potential Therapeutic Applications
In addition to anticancer and antioxidant properties, derivatives of this compound have been explored for other therapeutic applications. For instance, studies on novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides indicate potential value in treating asthma and other respiratory diseases (Kuwahara et al., 1997).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been reported to incite the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, eventually leading to the activation of caspase 3 in ht-29 cells and initiation of cell death via the mitochondrial apoptotic pathway .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Compounds with similar structures have been reported to have promising antitumor activity against the human hepatocellular carcinoma cell line .
Action Environment
It is known that the synthesis of similar compounds involves acid-catalyzed cyclization , which suggests that the reaction environment could potentially influence the compound’s synthesis and stability.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-5-14(18(23)26-4)27-16-9-8-15-19-20-17(22(15)21-16)11-6-7-12(24-2)13(10-11)25-3/h6-10,14H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJQIXNITKOGNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)SC1=NN2C(=NN=C2C3=CC(=C(C=C3)OC)OC)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-benzyl-N-(4-(dimethylamino)phenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3010828.png)





![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B3010839.png)
![N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]prop-2-enamide](/img/structure/B3010840.png)


![2-nitro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B3010847.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide](/img/structure/B3010848.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3010849.png)